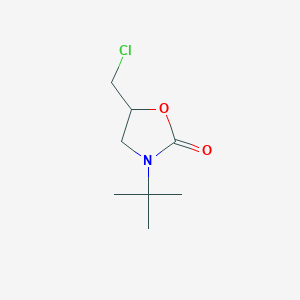

3-Tert-butyl-5-(chloromethyl)-1,3-oxazolidin-2-one

Description

3-Tert-butyl-5-(chloromethyl)-1,3-oxazolidin-2-one is a heterocyclic compound belonging to the 1,3-oxazolidin-2-one class. Its structure features a five-membered oxazolidinone ring with a bulky tert-butyl substituent at position 3 and a chloromethyl group (-CH2Cl) at position 5. The tert-butyl group contributes significant steric hindrance, while the chloromethyl moiety introduces reactivity due to the chlorine atom’s electrophilic nature. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where its reactive chloromethyl group enables further functionalization .

Properties

Molecular Formula |

C8H14ClNO2 |

|---|---|

Molecular Weight |

191.65 g/mol |

IUPAC Name |

3-tert-butyl-5-(chloromethyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C8H14ClNO2/c1-8(2,3)10-5-6(4-9)12-7(10)11/h6H,4-5H2,1-3H3 |

InChI Key |

HAQRVJXVMSWGQK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N1CC(OC1=O)CCl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Precursor Synthesis

The preparation of 3-tert-butyl-5-(chloromethyl)-1,3-oxazolidin-2-one necessitates bespoke precursors, including tert-butyl-substituted epichlorohydrin derivatives and cyanate sources. Key intermediates include:

- (S)-Epichlorohydrin : A chiral building block for stereoselective oxazolidinone formation.

- Potassium cyanate (KOCN) : Facilitates cyclization via nucleophilic attack on epoxide moieties.

- Tert-butyl-containing substrates : Introduced via Friedel-Crafts alkylation or nucleophilic substitution to anchor the tert-butyl group.

Core Synthetic Strategies

Epoxide-Cyanate Cyclization

The most widely reported method involves the reaction of tert-butyl-functionalized epichlorohydrin with potassium cyanate under reflux conditions. This one-pot cyclization forms the oxazolidinone ring while retaining the chloromethyl substituent.

Representative Procedure

A mixture of (S)-epichlorohydrin (4.99 mmol) and magnesium sulfate (10 mmol) in aqueous potassium cyanate (5 mL) was stirred at 100°C for 5 hours. Post-reaction extraction with ethyl acetate and silica gel chromatography yielded this compound as a colorless powder (40–60% yield).

Table 1: Optimization of Cyclization Conditions

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| None | H₂O | 100 | 5 | 40 |

| MgSO₄ | H₂O | 100 | 5 | 60 |

| Cs₂CO₃ | Dioxane | 85 | 12 | 61 |

| K₂CO₃ | DMF | 140 | 0.75 | 48 |

Palladium-Catalyzed Coupling

For advanced derivatives, palladium-mediated cross-coupling introduces the tert-butyl group post-cyclization. A representative protocol employs:

- Bispalladium tribenzylideneacetone : Catalyzes C–N bond formation.

- Xantphos ligand : Enhances catalytic efficiency.

Procedure

A mixture of 5-(chloromethyl)-1,3-oxazolidin-2-one (2.15 g), 2-bromo-5-chloropyridine (3.05 g), cesium carbonate (20.67 g), and Pd₂(dba)₃ (2.18 g) in dioxane (16 mL) was stirred at 85°C for 12 hours. Column chromatography afforded the tert-butyl-coupled product in 61% yield.

Stereochemical Control

Chiral resolution is critical for biologically active oxazolidinones. Enantioselective synthesis leverages:

- Chiral epichlorohydrin : (S)- or (R)-epichlorohydrin dictates the final stereochemistry.

- Asymmetric catalysis : Lithium amide bases (e.g., LDA) enable enantiomeric excess >90%.

Example

Using (S)-epichlorohydrin, the reaction with potassium cyanate produced (S)-3-tert-butyl-5-(chloromethyl)-1,3-oxazolidin-2-one with [α]D²⁵ = +10.0 (c=1.0, CHCl₃).

Post-Synthetic Modifications

Chloromethyl Functionalization

The chloromethyl group serves as a handle for further derivatization:

- Nucleophilic substitution : Amines or thiols displace chloride under basic conditions.

- Reduction : NaBH₄ converts chloromethyl to hydroxymethyl groups.

Substitution Protocol

Treatment with N-ethyldiisopropylamine (3.14 mmol) in DMF at 70°C for 2.5 hours yielded sulfonamide derivatives (62% yield).

Industrial-Scale Production

Large-scale synthesis requires:

Analytical Characterization

Critical spectroscopic data for validation:

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-5-(chloromethyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding oxazolidinone derivatives.

Reduction Reactions: Reduction can lead to the formation of alcohols or amines.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of substituted oxazolidinones.

Oxidation: Formation of oxazolidinone derivatives with additional functional groups.

Reduction: Formation of alcohols or amines.

Scientific Research Applications

3-tert-Butyl-5-(chloromethyl)-1,3-oxazolidin-2-one is a chemical compound that has applications in scientific research, especially as an intermediate in synthesizing complex molecules, particularly in pharmaceuticals and agrochemicals.

Applications

- Organic synthesis this compound is an intermediate in synthesizing complex molecules.

- Drug development Research indicates that derivatives of this compound have potential biological activities and are being explored for their therapeutic properties in medicinal chemistry, where they may serve as leads for drug development targeting various biological pathways.

- Other : It is also used for analytical chemistry, cell culture & analysis, chemistry & biochemicals, and clinical & diagnostics .

5-(Bromomethyl)-3-tert-butyl-1,3-oxazolidin-2-one has a similar application in organic synthesis. It serves as an intermediate in synthesizing more complex molecules, particularly in pharmaceuticals and agrochemicals. The presence of the bromomethyl group enhances its reactivity compared to similar compounds, making it particularly useful in organic synthesis and medicinal chemistry.

Table 1: Comparison with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-(Chloromethyl)-1,3-oxazolidin-2-one | Contains chloromethyl instead of bromomethyl | Generally less reactive than brominated counterparts |

| (R)-tert-butyl 4-(bromomethyl)-2,2-dimethyloxazolidine-3-carboxylate | Substituted at different positions | Focused on carboxylate functionality |

| (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one | Benzyl substitution instead of tert-butyl | Different steric effects due to benzyl group |

| 5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one | Contains an aminomethyl group | Potentially different biological activity due to amino functionality |

Mechanism of Action

The mechanism of action of 3-Tert-butyl-5-(chloromethyl)-1,3-oxazolidin-2-one involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The oxazolidinone ring can interact with biological receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Substituent Analysis and Reactivity

Key Observations :

- Steric Effects : Bulky substituents (e.g., tert-butyl, 2-methylbutan-2-yl) at position 3 hinder rotational freedom and reduce reaction rates in substitution reactions compared to smaller groups like methyl or isopropyl .

- Reactivity : Chloromethyl and bromomethyl groups at position 5 enhance electrophilicity, enabling nucleophilic displacement reactions. Hydroxymethyl derivatives (e.g., 5-(hydroxymethyl)) are less reactive but more polar, influencing solubility and biological activity .

- Biological Activity: Compounds with hydroxymethyl or aminoethyl substituents (e.g., 5-(2-aminoethyl)-3-tert-butyl-1,3-oxazolidin-2-one) exhibit pharmacological relevance as enzyme inhibitors or antibiotics .

Biological Activity

Overview

3-Tert-butyl-5-(chloromethyl)-1,3-oxazolidin-2-one is a heterocyclic organic compound notable for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound features a five-membered oxazolidinone ring with a tert-butyl group and a chloromethyl substituent, which significantly influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on biological macromolecules such as proteins and enzymes. This interaction can disrupt normal cellular functions, potentially leading to antimicrobial or anticancer effects. The compound’s chloromethyl group is particularly reactive, facilitating nucleophilic substitution reactions that allow for the introduction of various functional groups, enhancing its pharmacological profile .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. A study involving structure-activity relationship (SAR) analyses demonstrated that modifications in the molecular structure can enhance the permeation and efficacy of these compounds against Gram-positive and Gram-negative bacteria, including resistant strains .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Derivative | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | E. coli | 4 µg/mL |

| 2 | P. aeruginosa | 8 µg/mL |

| 3 | S. aureus | 2 µg/mL |

| 4 | A. baumannii | 16 µg/mL |

Anticancer Effects

In addition to its antimicrobial properties, this compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by interfering with cell signaling pathways and inducing apoptosis in malignant cells. The mechanism appears to involve the modulation of key enzymes involved in cell proliferation and survival .

Case Study: Anticancer Activity Evaluation

A recent study evaluated the impact of this compound on human cancer cell lines. The results indicated:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Findings :

- Significant reduction in cell viability was observed at concentrations above 10 µM.

- Induction of apoptosis was confirmed via flow cytometry analysis.

The biochemical properties of this compound include its ability to interact with various enzymes and proteins, influencing cellular processes such as signaling pathways and gene expression. It has been shown to modulate kinase activities, leading to alterations in phosphorylation states of critical signaling proteins.

Q & A

Q. Basic Research Focus

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituents (e.g., tert-butyl, chloromethyl) and confirms regiochemistry.

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 245.12 for C₁₀H₁₃ClNO₂ derivatives) .

- X-ray Crystallography : Programs like SHELXL resolve stereochemistry and bond angles, critical for distinguishing positional isomers .

How does the chloromethyl substituent at position 5 influence reactivity compared to methyl or acetyl analogs?

Advanced Research Focus

The chloromethyl group enhances electrophilicity, enabling nucleophilic substitutions (e.g., SN2 reactions) unavailable to methyl or acetyl analogs. Key comparisons:

Contradictions in reported reactivity may arise from solvent polarity or competing ring-opening pathways, necessitating kinetic studies .

How can researchers resolve contradictions in bioactivity data across studies?

Advanced Research Focus

Discrepancies in antibacterial or anticancer activity often stem from:

- Assay variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or cell lines.

- Solubility limitations : Use of DMSO vs. aqueous buffers alters bioavailability.

- Metabolic instability : Chloromethyl derivatives may undergo rapid hydrolysis in vivo.

Q. Methodological solutions :

- Standardize protocols (e.g., CLSI guidelines for MIC assays).

- Conduct metabolite profiling (LC-MS) to track degradation products .

- Employ docking simulations to predict target binding vs. off-target effects .

Can computational modeling predict interactions between this compound and biological targets?

Advanced Research Focus

Yes. Molecular docking (e.g., AutoDock Vina) and MD simulations can model interactions with:

- Bacterial ribosomes : Targeting the 50S subunit (common for oxazolidinones like linezolid).

- Human kinases : Assessing anticancer potential via ATP-binding site inhibition.

Key parameters:

- Halogen bonding : The C-Cl group forms strong interactions with hydrophobic pockets.

- Conformational flexibility : The oxazolidinone ring’s puckering affects binding affinity .

What stability considerations are critical for handling and storage?

Q. Basic Research Focus

- Temperature : Store at +5°C to prevent thermal decomposition of the chloromethyl group .

- Light sensitivity : Protect from UV exposure to avoid radical-mediated degradation.

- pH stability : Avoid strongly basic conditions (pH >9) to prevent ring-opening hydrolysis .

What catalytic systems enable sustainable synthesis of oxazolidinones from amino alcohols?

Advanced Research Focus

CeO₂-based catalysts promote cyclization of 2-aminoethanol with CO₂ to form 1,3-oxazolidin-2-ones under mild conditions (60–80°C, 1–2 bar CO₂). Key findings:

- CeO₂/SBA-15 nanocomposites achieve ~85% yield via enhanced surface area and acid-base sites .

- Mechanistic insight : CO₂ insertion into the N–H bond precedes ring closure.

How can structural modifications improve selectivity against eukaryotic vs. prokaryotic targets?

Q. Advanced Research Focus

- Position 3 substitution : Bulky groups (e.g., tert-butyl) reduce human kinase inhibition by steric hindrance .

- Position 5 derivatization : Replacing Cl with bioisosteres (e.g., CF₃) enhances metabolic stability while retaining antibacterial activity .

- Chiral centers : Retain (R)-configuration to maintain ribosomal binding specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.